(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Z-Val-NH2, also known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a derivative of the amino acid valineIt’s worth noting that amino acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
This interaction can lead to changes in the biochemical processes that these targets are involved in .
Biochemical Pathways
Given that it is an amino acid derivative, it could potentially be involved in protein synthesis and metabolism, as well as other pathways where amino acids play a crucial role .
Pharmacokinetics
The stability of similar compounds, such as antibody-drug conjugates, in systemic circulation and their rate of intracellular processing within target cells are key factors determining their efficacy .
Result of Action
As an amino acid derivative, it could potentially influence various cellular processes, including protein synthesis, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Z-Val-NH2. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Z-L-valine amide are not fully understood due to the limited research available. As a derivative of the amino acid valine, it may be involved in various biochemical reactions. Valine is known to play a role in protein synthesis and energy production
Cellular Effects
Amino acids and their derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHIZLDUQONHV-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441807 |
Source
|
Record name | Z-L-valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-28-1 |
Source
|
Record name | Z-L-valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.